

# Seviteronel androgen receptor inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Mechanism of Action & Drug Comparison

The table below summarizes how **Seviteronel** compares to other AR-targeting agents based on the information found.

| Drug Name                  | Primary Mechanism(s) of Action                                         | Key Differentiators / Notes                                                                                                 |
|----------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| <b>Seviteronel</b>         | CYP17 lyase inhibitor + AR antagonist (dual action) [1] [2]            | Novel dual mechanism; effective radiosensitizer in AR+ TNBC models; may have different mechanism from enzalutamide [1] [2]. |
| <b>Enzalutamide</b>        | AR antagonist (prevents nuclear translocation and DNA binding) [1] [2] | Well-characterized second-generation anti-androgen; compared directly in seviteronel studies [1] [2].                       |
| <b>Abiraterone Acetate</b> | CYP17 lyase inhibitor [1] [2]                                          | Lowers androgen levels; seviteronel reported as more effective at inhibiting CYP17 lyase <i>in vitro</i> [1] [2].           |
| <b>Flutamide</b>           | Oral anti-androgen [3]                                                 | Early AR-targeting drug; first clinical trials in breast cancer date back to the 1980s [3].                                 |

## Experimental Data on Seviteronel

The following table summarizes key experimental findings from a pre-clinical study on **seviteronel** in AR-positive TNBC models [1] [2].

| Experimental Model             | Key Finding                                 | Quantitative Result / Metric                                                             |
|--------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------|
| Cell Viability (in vitro)      | Limited single-agent effect                 | IC <sub>50</sub> > 10 µM [1] [2]                                                         |
| Clonogenic Survival (in vitro) | Effective radiosensitizer in high-AR models | Radiation Enhancement Ratios: <b>1.20 - 1.89</b> [1] [2]                                 |
| DNA Damage Repair (in vitro)   | Impaired double-strand break repair         | Significant delay in repair at <b>6, 16, and 24 hours</b> (γH2AX foci) [1] [2]           |
| Xenograft Model (in vivo)      | Enhanced radiation response                 | Significant reduction in tumor volume and delay in tumor doubling/tripling times [1] [2] |

## Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research:

- **Clonogenic Survival Assay:** This is the gold standard for measuring radiation sensitivity. After treatment with the drug and radiation, cells are plated at low density and allowed to grow into colonies for 1-3 weeks. Colonies are then stained and counted. The survival fraction is calculated to determine the radiation enhancement ratio [1] [2].
- **DNA Damage Repair Analysis (γH2AX Foci):** Immunofluorescence is used to stain for γH2AX, a marker for DNA double-strand breaks. Cells are fixed at specific time points after radiation, and the number of γH2AX foci per nucleus is counted manually or using automated imaging. A slower decrease in foci count over time indicates delayed DNA repair [1] [2].
- **In Vivo Xenograft Model:** Immunodeficient mice are implanted with AR+ TNBC cancer cells. Once tumors are established, mice are treated with vehicle control, **seviteronel** alone, radiation alone, or the combination. Tumor volume is measured regularly to track growth, and the time for tumors to double or triple in size is calculated and compared between groups [1] [2].

## Androgen Receptor Signaling Pathway in TNBC

The diagram below illustrates the androgen receptor signaling pathway and the points of inhibition for different drugs, which is central to understanding **seviteronel's** action.



[Click to download full resolution via product page](#)

## Research Implications and Future Directions

The experimental data suggests that **Seviteronel**'s value may not lie in superior single-agent potency, but in its unique dual mechanism and efficacy in combination therapy, particularly with radiation [1] [2]. The finding that it causes increased AR binding to DNA damage response genes—an effect not seen with enzalutamide—indicates a distinct mechanism of radiosensitization that warrants further investigation [1] [2].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
2. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
3. Newly Developed Targeted Therapies Against the ... [sciencedirect.com]

To cite this document: Smolecule. [Seviteronel androgen receptor inhibition potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-androgen-receptor-inhibition-potency>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)